molecular formula C16H14O2 B11938583 1,4,4a,9a-Tetrahydro-1,4-ethanoanthracene-9,10-dione CAS No. 55431-77-1

1,4,4a,9a-Tetrahydro-1,4-ethanoanthracene-9,10-dione

Cat. No.: B11938583
CAS No.: 55431-77-1
M. Wt: 238.28 g/mol
InChI Key: UUILUGXGLYHBPX-UHFFFAOYSA-N
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Description

1,4,4a,9a-Tetrahydro-1,4-ethanoanthracene-9,10-dione is an organic compound with the molecular formula C16H14O2 It is a derivative of anthracene, characterized by the presence of a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,4a,9a-Tetrahydro-1,4-ethanoanthracene-9,10-dione can be synthesized through a Diels-Alder reaction involving cyclopentadiene and 1,4-benzoquinone . The reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: 1,4,4a,9a-Tetrahydro-1,4-ethanoanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and organometallic compounds for nucleophilic substitution.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1,4,4a,9a-Tetrahydro-1,4-ethanoanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4,4a,9a-tetrahydro-1,4-ethanoanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. Its unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1,4,4a,9a-Tetrahydro-1,4-methanoanthracene-9,10-dione
  • 1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione

Comparison: 1,4,4a,9a-Tetrahydro-1,4-ethanoanthracene-9,10-dione is unique due to its specific fused bicyclic structure, which imparts distinct chemical properties compared to its analogs

Biological Activity

1,4,4a,9a-Tetrahydro-1,4-ethanoanthracene-9,10-dione (CAS No. 55431-77-1) is a polycyclic aromatic compound with significant potential in various biological applications. This compound features a unique fused bicyclic structure with two carbonyl groups at positions 9 and 10, contributing to its reactivity and biological properties. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C₁₆H₁₄O₂
  • Molecular Weight : 238.28 g/mol
  • Density : 1.247 g/cm³
  • Boiling Point : 414.2 ºC
  • Flash Point : 155 ºC

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The compound can act as an electron donor or acceptor in redox reactions, influencing various biochemical pathways.

Key Mechanisms:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains and fungi. It may disrupt microbial cell membranes or interfere with metabolic processes.
  • Enzyme Modulation : The compound's structure allows it to modulate enzyme activities by binding to active sites or altering conformations.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial activity of similar compounds. For instance:

  • A study indicated that derivatives of anthraquinone exhibit significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .

Cytotoxicity and Anticancer Potential

Research has also explored the cytotoxic effects of this compound on cancer cell lines:

  • In vitro studies showed that it can induce apoptosis in various cancer cell types through oxidative stress mechanisms and modulation of signaling pathways related to cell survival.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
1,4-DihydroanthraquinoneTwo carbonyl groupsUsed in dye manufacturing
AnthraquinoneFour fused ringsKnown for its use in dyes
9-HydroxyanthraceneHydroxyl group insteadExhibits fluorescence
1,4,4a,9a-Tetrahydro... Fused bicyclic structurePotential antimicrobial and anticancer activity

The presence of carbonyl groups distinguishes 1,4,4a,9a-tetrahydro-1,4-ethanoanthracene from other compounds like anthraquinone and contributes to its unique reactivity profile.

Study on Antimicrobial Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of tetrahydro-anthracenes and tested their antimicrobial efficacy against a range of pathogens. The results indicated that specific modifications to the carbonyl groups significantly enhanced antimicrobial activity compared to parent compounds .

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). The study revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity and suggested potential pathways for therapeutic development.

Properties

CAS No.

55431-77-1

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

tetracyclo[10.2.2.02,11.04,9]hexadeca-4,6,8,13-tetraene-3,10-dione

InChI

InChI=1S/C16H14O2/c17-15-11-3-1-2-4-12(11)16(18)14-10-7-5-9(6-8-10)13(14)15/h1-5,7,9-10,13-14H,6,8H2

InChI Key

UUILUGXGLYHBPX-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C3C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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